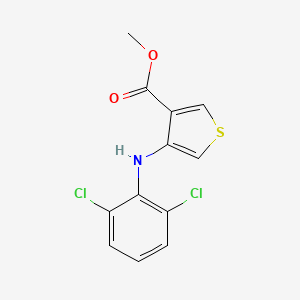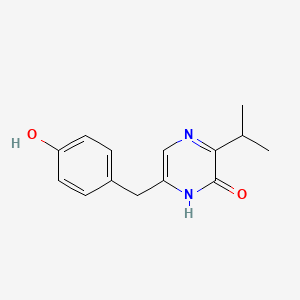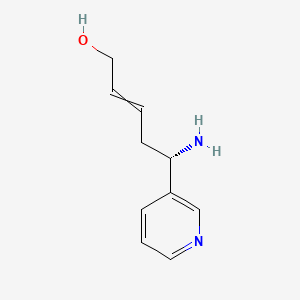
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester
Overview
Description
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic acid methyl ester (DCATME) is a compound that has been widely studied for its potential applications in scientific research. It is a member of the thiophenecarboxylic acid family, which is a group of compounds that have similar chemical structures and properties. DCATME has been used in numerous laboratory experiments, and its properties have been studied in detail. In
Scientific Research Applications
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester has been widely used in scientific research due to its unique properties. It has been used in a variety of laboratory experiments, including studies of its catalytic properties, its ability to form coordination complexes, and its potential applications in drug delivery. It has also been studied for its potential use as a photoresist in microelectronics and for its ability to act as an organic semiconductor.
Mechanism Of Action
The mechanism of action of 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester is not yet fully understood. However, it is believed that the compound undergoes a series of chemical reactions that involve the formation of coordination complexes. These complexes are believed to be responsible for the compound's catalytic properties and its ability to form organic semiconductors.
Biochemical and Physiological Effects
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has antioxidant properties, which may be beneficial in protecting cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects.
Advantages And Limitations For Lab Experiments
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. It also has a low toxicity, making it safe to use in experiments. However, it is important to note that 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester is a relatively new compound, and its properties are still being studied. As such, there are still some limitations to its use in laboratory experiments, such as its potential to form coordination complexes and its potential toxicity.
Future Directions
There are several potential future directions for research on 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester. These include further studies of its catalytic properties, its ability to form coordination complexes, and its potential applications in drug delivery. Additionally, further research could be done on its potential biochemical and physiological effects, such as its antioxidant and anti-inflammatory properties. Finally, research could be done on its potential use as a photoresist in microelectronics and its ability to act as an organic semiconductor.
properties
IUPAC Name |
methyl 4-(2,6-dichloroanilino)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-17-12(16)7-5-18-6-10(7)15-11-8(13)3-2-4-9(11)14/h2-6,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGUHHGMRHQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B590446.png)
![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)


![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)


![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)